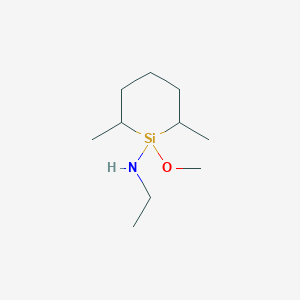
2-Aminoethanol;2-chloroethylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethanol;2-chloroethylphosphonic acid is a compound that combines the properties of both 2-aminoethanol and 2-chloroethylphosphonic acid It is commonly used in various industrial applications, including as a precursor to detergents and emulsifiers
Vorbereitungsmethoden
The synthesis of 2-aminoethanol typically involves the reaction of ethylene oxide with ammonia under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions. Industrial production methods often use continuous reactors to ensure consistent product quality.
2-Chloroethylphosphonic acid can be synthesized through the reaction of phosphorus trichloride with ethylene oxide, followed by hydrolysis. The reaction conditions must be carefully controlled to prevent the formation of unwanted by-products. Industrial production methods often involve the use of large-scale reactors and continuous processing to achieve high yields and purity.
Analyse Chemischer Reaktionen
2-Aminoethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include ethyleneimine and diethanolamine.
2-Chloroethylphosphonic acid primarily undergoes hydrolysis and substitution reactions. Hydrolysis of 2-chloroethylphosphonic acid results in the formation of ethylene and phosphonic acid. Substitution reactions with nucleophiles such as amines and alcohols can lead to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
2-Aminoethanol is widely used in scientific research due to its role as a building block for the synthesis of various compounds. In chemistry, it is used as a precursor for the synthesis of surfactants, emulsifiers, and corrosion inhibitors. In biology, it is used in the preparation of cell culture media and as a component of buffer solutions. In medicine, it is used in the synthesis of pharmaceuticals and as a stabilizer for certain drugs.
2-Chloroethylphosphonic acid is extensively used in agricultural research as a plant growth regulator. It promotes fruit ripening, leaf abscission, and flower induction in various crops. In industry, it is used to enhance the yield and quality of fruits and vegetables. Additionally, it has applications in the synthesis of organophosphorus compounds and as a reagent in chemical research.
Wirkmechanismus
The mechanism of action of 2-aminoethanol involves its ability to act as a nucleophile due to the presence of the amino group. It can participate in various nucleophilic substitution reactions, leading to the formation of different products. In biological systems, it is involved in the synthesis of phospholipids and other essential biomolecules.
2-Chloroethylphosphonic acid exerts its effects by releasing ethylene upon hydrolysis. Ethylene is a potent plant hormone that regulates various physiological processes, including fruit ripening, leaf abscission, and flower induction. The molecular targets and pathways involved in these processes include ethylene receptors and signal transduction pathways that mediate the plant’s response to ethylene.
Vergleich Mit ähnlichen Verbindungen
2-Aminoethanol can be compared with other amino alcohols such as diethanolamine and triethanolamine. While all three compounds contain both amino and hydroxyl groups, 2-aminoethanol is unique in its bifunctional nature, making it a versatile building block for various chemical syntheses.
2-Chloroethylphosphonic acid can be compared with other plant growth regulators such as gibberellic acid and auxins. Unlike gibberellic acid and auxins, which promote cell elongation and division, 2-chloroethylphosphonic acid primarily promotes ethylene production, leading to fruit ripening and abscission. This unique mechanism of action makes it particularly useful in agricultural applications.
Similar Compounds
- Diethanolamine
- Triethanolamine
- Gibberellic acid
- Auxins
Eigenschaften
CAS-Nummer |
922193-25-7 |
|---|---|
Molekularformel |
C4H13ClNO4P |
Molekulargewicht |
205.58 g/mol |
IUPAC-Name |
2-aminoethanol;2-chloroethylphosphonic acid |
InChI |
InChI=1S/C2H6ClO3P.C2H7NO/c3-1-2-7(4,5)6;3-1-2-4/h1-2H2,(H2,4,5,6);4H,1-3H2 |
InChI-Schlüssel |
KILYKVYUIBRBBV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N.C(CCl)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



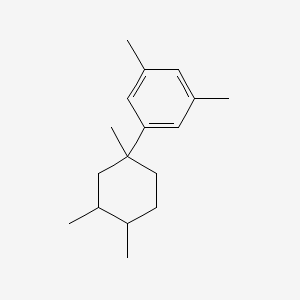
![N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14176954.png)
![1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14176956.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-(phenylsulfonyl)-](/img/structure/B14176961.png)
![[(Z)-1,3-diphenylprop-1-en-2-yl]benzene](/img/structure/B14176965.png)
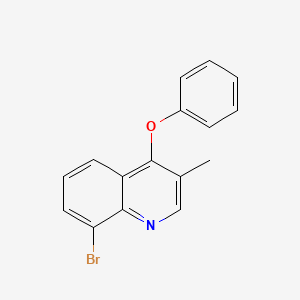
![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B14176970.png)
![(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane](/img/structure/B14176975.png)
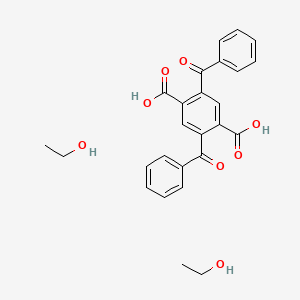
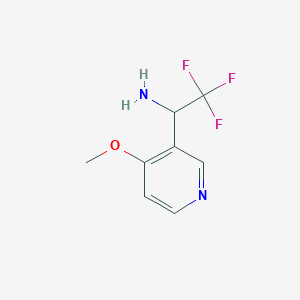
![1-[(Pyren-1-YL)methyl]-1H-imidazole](/img/structure/B14176984.png)
![1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14176998.png)
